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Compound of Interest

Compound Name: 4Sc-203

Cat. No.: B612015 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of domatinostat (formerly 4Sc-203), a selective Class I histone

deacetylase (HDAC) inhibitor, with other HDAC inhibitors. The information is supported by

preclinical and clinical experimental data.

Domatinostat is an orally bioavailable benzamide that selectively inhibits HDAC1, HDAC2, and

HDAC3.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression.

By inhibiting these HDACs, domatinostat leads to an accumulation of acetylated histones,

which can result in chromatin remodeling and the selective transcription of tumor suppressor

genes. This, in turn, can inhibit tumor cell division and induce apoptosis.[1]

Comparative Efficacy of HDAC Inhibitors
A direct head-to-head comparison of domatinostat with other HDAC inhibitors in the same

clinical trial is not yet available. However, by comparing data from various preclinical and

clinical studies, we can gain insights into its relative potency and efficacy.

In Vitro Potency
The inhibitory concentration (IC50) is a key measure of a drug's potency. The following table

summarizes the IC50 values of domatinostat against Class I HDACs and provides a

comparison with other selected HDAC inhibitors.
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HDAC
Inhibitor

Type
HDAC1
(IC50)

HDAC2
(IC50)

HDAC3
(IC50)

Reference

Domatinostat

(4SC-202)

Class I

Selective
1.20 µM 1.12 µM 0.57 µM [2]

Entinostat

(MS-275)

Class I

Selective
0.18 µM 0.25 µM 0.41 µM

Romidepsin

(FK228)

Class I

Selective
36 nM 47 nM 520 nM

Vorinostat

(SAHA)
Pan-HDAC 0.01 µM 0.02 µM 0.01 µM

Panobinostat

(LBH589)
Pan-HDAC 0.005 µM 0.008 µM 0.004 µM

Note: IC50 values can vary between different experimental setups. This table is for

comparative purposes and is compiled from various sources.

Preclinical and Clinical Studies: A Comparative
Overview
Domatinostat has been evaluated in various preclinical models and clinical trials, both as a

monotherapy and in combination with other anti-cancer agents.

Preclinical Studies
Pancreatic Cancer: In preclinical models of pancreatic ductal adenocarcinoma (PDAC),

domatinostat has demonstrated a synergistic anti-tumor effect when combined with the

standard-of-care chemotherapy doublet, gemcitabine and nab-paclitaxel. This combination was

shown to target the cancer stem cell compartment.[3][4]

Glioma: Studies on glioma stem cells (GSCs) have shown that domatinostat preferentially

induces apoptosis in GSCs compared to their differentiated counterparts. This effect is

mediated through both p53-dependent and -independent pathways.[5][6]
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Clinical Trials
Advanced Hematological Malignancies: A Phase I study of domatinostat in patients with

advanced hematological malignancies demonstrated that the drug was safe and well-tolerated,

with signs of anti-tumor activity. Of the 24 patients treated, one achieved a complete response

and one a partial response.[7]

Advanced Melanoma (SENSITIZE Trial): The Phase Ib/II SENSITIZE trial evaluated

domatinostat in combination with the immune checkpoint inhibitor pembrolizumab in patients

with advanced melanoma who were refractory or non-responding to prior checkpoint inhibitor

therapy. The combination was found to be safe and well-tolerated, with a disease control rate of

30% in highly pretreated patients. This included one complete response and two confirmed

partial responses.[8]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of

scientific findings. Below are summaries of experimental protocols from notable studies

involving domatinostat.

Pancreatic Cancer Xenograft Model
Cell Lines and Culture: PANC1, ASPC1, and PANC28 PDAC cell lines were used.

Animal Model: Athymic nude mice were subcutaneously injected with PDAC cells.

Treatment: Once tumors were palpable, mice were treated with either vehicle, domatinostat

(20 mg/kg, 5 days/week, orally), gemcitabine (25 mg/kg, weekly, intraperitoneally), nab-

paclitaxel (20 mg/kg, weekly, intraperitoneally), or a combination of these agents for two

weeks.

Analysis: Tumor volume was measured, and upon completion of the treatment period,

tumors were excised for further analysis, including histology and flow cytometry.[9]

SENSITIZE Clinical Trial Protocol
Study Design: An open-label, multicenter Phase Ib/II trial.
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Patient Population: Patients with advanced (unresectable or metastatic) cutaneous

melanoma who were primary refractory or non-responding to anti-PD-1 therapy.

Treatment: Patients received domatinostat at varying dose levels in combination with

pembrolizumab. In the initial phase, domatinostat was administered as a monotherapy for 14

days.

Assessments: Safety and preliminary efficacy were the primary endpoints. Biopsies were

taken before and after the initial 14-day domatinostat treatment to analyze changes in the

tumor immune microenvironment.[10]

Signaling Pathways and Logical Relationships
The mechanism of action of HDAC inhibitors, including domatinostat, involves complex

signaling pathways that ultimately lead to anti-tumor effects.
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Caption: Mechanism of action of Domatinostat.
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Caption: Pancreatic cancer xenograft study workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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